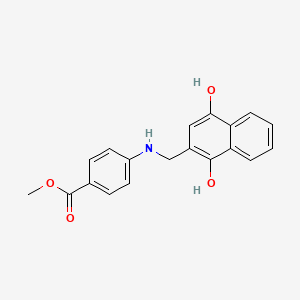

ALR-38

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C19H17NO4 |

|---|---|

Peso molecular |

323.3 g/mol |

Nombre IUPAC |

methyl 4-[(1,4-dihydroxynaphthalen-2-yl)methylamino]benzoate |

InChI |

InChI=1S/C19H17NO4/c1-24-19(23)12-6-8-14(9-7-12)20-11-13-10-17(21)15-4-2-3-5-16(15)18(13)22/h2-10,20-22H,11H2,1H3 |

Clave InChI |

VCIGMSXFBWIQPP-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)C1=CC=C(C=C1)NCC2=C(C3=CC=CC=C3C(=C2)O)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of ALR-38

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled based on publicly available scientific literature and data. The primary research article detailing the specific experimental protocols for ALR-38, Cerchia et al., European Journal of Medicinal Chemistry, 2023, 263 , 115932, was not available in its full text at the time of writing. Therefore, the experimental protocols provided herein are representative methodologies for the described assays.

Introduction

This compound is a novel small molecule identified as a potent and selective inhibitor of 5-lipoxygenase (5-LOX). It demonstrates significant anti-inflammatory properties, positioning it as a promising therapeutic candidate for inflammation-driven disorders. This technical guide provides a comprehensive overview of the mechanism of action of this compound, based on the available preclinical data.

Core Mechanism of Action: 5-Lipoxygenase Inhibition

The primary mechanism of action of this compound is the direct inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the metabolic pathway of arachidonic acid. 5-LOX catalyzes the conversion of arachidonic acid into pro-inflammatory leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These lipid mediators are pivotal in orchestrating inflammatory responses by promoting neutrophil chemotaxis, increasing vascular permeability, and inducing bronchoconstriction.

By inhibiting 5-LOX, this compound effectively blocks the production of these pro-inflammatory leukotrienes, thereby attenuating the inflammatory cascade. This targeted approach suggests a favorable therapeutic window with potentially fewer side effects compared to broader anti-inflammatory agents.

Quantitative Data Summary

The available quantitative data for this compound is summarized in the table below. This data highlights its potency as a 5-LOX inhibitor.

| Parameter | Value | Assay Type | Source |

| IC50 for 5-LOX | 1.1 µM | Enzyme Inhibition Assay | Cerchia et al., 2023 |

| Effect on ROS | Effective Reduction | Neutrophil ROS Assay | Cerchia et al., 2023 |

Signaling Pathway

The signaling pathway affected by this compound is the 5-lipoxygenase pathway, a critical branch of the arachidonic acid cascade. A diagram illustrating the point of intervention for this compound is provided below.

Caption: Mechanism of action of this compound in the 5-lipoxygenase pathway.

Experimental Protocols

The following are representative, detailed methodologies for the key experiments used to characterize the activity of this compound.

5-Lipoxygenase (5-LOX) Enzyme Inhibition Assay

-

Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of purified 5-LOX.

-

Materials:

-

Recombinant human 5-LOX enzyme

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Zileuton (positive control)

-

Assay buffer (e.g., Tris-HCl, pH 7.4, containing ATP and CaCl₂)

-

Stop solution (e.g., a mixture of methanol and acetonitrile)

-

96-well microplate

-

Spectrophotometer or HPLC system for detection

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of this compound in the assay buffer to achieve a range of test concentrations.

-

In a 96-well plate, add the assay buffer, the 5-LOX enzyme, and the different concentrations of this compound or the positive control.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

-

Allow the reaction to proceed for a specific time (e.g., 10 minutes).

-

Terminate the reaction by adding the stop solution.

-

Quantify the amount of 5-LOX product (e.g., LTB4 or its metabolites) using a suitable detection method, such as spectrophotometry (measuring the formation of a conjugated diene at 234 nm) or reverse-phase HPLC.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Measurement of Reactive Oxygen Species (ROS) in Neutrophils

-

Objective: To assess the effect of this compound on the production of reactive oxygen species in activated human neutrophils.

-

Materials:

-

Freshly isolated human neutrophils

-

This compound (test compound)

-

A neutrophil stimulant (e.g., phorbol 12-myristate 13-acetate (PMA) or N-formylmethionyl-leucyl-phenylalanine (fMLP))

-

A fluorescent ROS probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA))

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

96-well black microplate

-

Fluorescence plate reader or flow cytometer

-

-

Procedure:

-

Isolate human neutrophils from the whole blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Resuspend the purified neutrophils in a suitable buffer.

-

Load the neutrophils with the DCFH-DA probe by incubating them with the probe for a specific time (e.g., 30 minutes) at 37°C in the dark. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Wash the cells to remove the excess probe.

-

In a 96-well black plate, add the DCFH-DA-loaded neutrophils.

-

Add different concentrations of this compound to the respective wells and incubate for a defined period (e.g., 15 minutes).

-

Induce ROS production by adding the neutrophil stimulant (e.g., PMA) to the wells.

-

Measure the fluorescence intensity of DCF at appropriate excitation and emission wavelengths (e.g., 485 nm and 535 nm, respectively) over time using a fluorescence plate reader.

-

Calculate the reduction in ROS production in the presence of this compound compared to the stimulated control without the inhibitor.

-

Experimental Workflow Diagram

The logical flow of the experimental validation for this compound is depicted below.

Caption: Experimental workflow for the identification and initial characterization of this compound.

Conclusion

This compound is a promising novel anti-inflammatory agent with a well-defined mechanism of action centered on the selective inhibition of 5-lipoxygenase. Its ability to potently inhibit this key enzyme in the leukotriene pathway and reduce oxidative stress in inflammatory cells underscores its therapeutic potential. Further preclinical and clinical development is warranted to fully elucidate its efficacy and safety profile in relevant disease models.

An In-depth Technical Guide to SN-38: Chemical Structure, Properties, and Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "ALR-38" could not be definitively identified in publicly available scientific literature. Based on the common association of the number 38 with the potent anti-cancer metabolite SN-38, this guide focuses on SN-38, the active metabolite of Irinotecan. It is presumed that "this compound" may be an internal designation or a typographical error for SN-38.

Introduction

SN-38 (7-ethyl-10-hydroxycamptothecin) is a potent topoisomerase I inhibitor and the active metabolite of the chemotherapeutic agent irinotecan (CPT-11).[1][2] Irinotecan itself is a prodrug that is converted to SN-38 in the body by carboxylesterase enzymes.[2][3] SN-38 exhibits significantly higher cytotoxicity against various cancer cell lines compared to its parent compound, with reports indicating it to be 100 to 1,000 times more active.[4][5] Its clinical utility as a standalone agent has been hampered by its poor solubility in pharmaceutically acceptable solvents.[1][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, mechanism of action, and relevant experimental protocols for SN-38.

Chemical Structure and Physicochemical Properties

SN-38 is a semi-synthetic derivative of camptothecin, a natural alkaloid.[2] Its structure is characterized by a pentacyclic ring system, which includes a pyrano-indolizino-quinoline core.[1]

Table 1: Physicochemical Properties of SN-38

| Property | Value | Reference |

| Chemical Formula | C22H20N2O5 | [5] |

| Molar Mass | 392.411 g·mol−1 | [5] |

| CAS Number | 86639-52-3 | [5] |

| Appearance | Pale yellow solid | |

| Solubility | Poorly soluble in water and most pharmaceutically acceptable solvents. Soluble in DMSO (25 mg/mL with sonication). | [1][6][7] |

| logP | 2.34 (Predicted) |

Biological Properties and Mechanism of Action

Mechanism of Action

SN-38 exerts its potent anti-cancer effects by inhibiting the nuclear enzyme DNA topoisomerase I.[8][9][10] Topoisomerase I plays a crucial role in DNA replication and transcription by relieving torsional strain in the DNA helix. It achieves this by creating transient single-strand breaks, allowing the DNA to unwind, and then religating the break.[9][11]

SN-38 binds to the topoisomerase I-DNA complex, stabilizing it.[4][9] This stabilization prevents the religation of the single-strand break. When a replication fork encounters this stabilized complex, it leads to the formation of irreversible double-strand DNA breaks.[9][11] The accumulation of these double-strand breaks triggers cell cycle arrest, primarily in the S and G2 phases, and ultimately leads to apoptosis (programmed cell death).[8]

Caption: A typical workflow for an MTT cytotoxicity assay.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in SN-38-treated cells. [8] Objective: To determine the effect of SN-38 on the cell cycle progression of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

SN-38

-

Phosphate-buffered saline (PBS)

-

70% ethanol (pre-chilled)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed 2.5 x 10⁵ cells per well in a 6-well plate and treat with the desired concentrations of SN-38 (e.g., 10 nM and 100 nM) for 48 hours. [8]2. Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

Fixation: Wash the cells with PBS and fix them by resuspending in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 1 hour at room temperature in the dark. [8]5. Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Related Biological Pathways

While the primary mechanism of SN-38 is the inhibition of topoisomerase I, understanding other cellular pathways can provide a broader context for drug development and potential combination therapies.

CD38 Signaling Pathway

CD38 is a transmembrane glycoprotein that acts as both a receptor and an enzyme. [12][13]It is involved in calcium signaling and immune responses. [13][14]While not directly targeted by SN-38, the CD38 pathway is a significant area of research in cancer therapy, particularly in multiple myeloma. [13]Small molecule inhibitors of CD38 are being developed. [15][16][17] dot

Caption: Simplified CD38 signaling pathway.

Aldehyde Reductase Metabolic Pathway

Aldehyde reductase, also known as aldose reductase, is an enzyme that catalyzes the reduction of aldehydes. [18][19]It is the first enzyme in the polyol pathway, which converts glucose to sorbitol. [20]This pathway is implicated in diabetic complications. [21][22]Inhibitors of aldehyde reductase are being investigated for the treatment of these conditions. [21][23]There is no known direct interaction between SN-38 and the aldehyde reductase pathway.

Conclusion

SN-38 is a highly potent cytotoxic agent with a well-defined mechanism of action involving the inhibition of topoisomerase I. Its significant anti-cancer activity makes it a cornerstone of several chemotherapy regimens, primarily through the administration of its prodrug, irinotecan. Despite challenges related to its solubility, ongoing research into novel formulations and delivery systems continues to explore the full therapeutic potential of this important molecule. This guide provides a foundational understanding of SN-38 for researchers and professionals in the field of drug development.

References

- 1. 7-Ethyl-10-Hydroxycamptothecin | C22H20N2O5 | CID 104842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Therapeutic Responses to Two New SN-38 Derivatives in Colorectal Cancer Patient-Derived Xenografts and Respective 3D In Vitro Cultures | Anticancer Research [ar.iiarjournals.org]

- 3. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. SN-38 - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. ClinPGx [clinpgx.org]

- 12. Signaling Properties of CD38 in the Mouse Immune System: Enzyme-dependent and -independent Roles in Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bellbrooklabs.com [bellbrooklabs.com]

- 14. CD38 and Regulation of the Immune Response Cells in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Small Molecule CD38 Inhibitors: Synthesis of 8-Amino- N 1-inosine 5'-monophosphate, Analogues and Early Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. researchgate.net [researchgate.net]

- 19. Aldose reductase - Wikipedia [en.wikipedia.org]

- 20. Differential Inhibitors of Aldose Reductase | Encyclopedia MDPI [encyclopedia.pub]

- 21. Structural features of the aldose reductase and aldehyde reductase inhibitor-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The crystal structure of the aldose reductase.NADPH binary complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

discovery and synthesis of ALR-38

- 1. Linking AIM2 Inflammasome Activation, Mitochondrial Dysfunction and Chronic Inflammation in Ankylosing Spondylitis [mdpi.com]

- 2. Polyphenol-Microbiota Interactions in Atherosclerosis: The Role of Hydroxytyrosol and Tyrosol in Modulating Inflammation and Oxidative Stress [mdpi.com]

- 3. GABA - Wikipedia [en.wikipedia.org]

- 4. A phase II, multicenter, open-label trial of OTL38 injection for the intra-operative imaging of folate receptor-alpha positive ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SN-38 - Wikipedia [en.wikipedia.org]

- 6. SN-38, an active metabolite of irinotecan, inhibits transcription of nuclear factor erythroid 2-related factor 2 and enhances drug sensitivity of colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

in vitro characterization of ALR-38

An in-depth technical guide on the core , a novel, potent, and selective small molecule inhibitor of Aldose Reductase (ALR2). This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

ALR-38 is a novel therapeutic candidate designed to inhibit Aldose Reductase (ALR2), a key enzyme in the polyol pathway.[1] Under hyperglycemic conditions, this pathway contributes to the pathogenesis of diabetic complications.[1] This guide details the comprehensive , including its biochemical potency, cellular activity, and binding kinetics. The presented data indicates that this compound is a highly effective inhibitor of ALR2 with excellent cellular permeability and a promising preclinical safety profile.

Biochemical Profile: Enzyme Inhibition

The inhibitory effect of this compound on recombinant human ALR2 was assessed to determine its potency and mechanism of action.

Quantitative Data: ALR2 Inhibition

The following table summarizes the key inhibitory parameters of this compound against ALR2.

Table 1: Biochemical Inhibition of ALR2 by this compound

| Parameter | Value | Description |

|---|---|---|

| IC₅₀ | 22.4 nM | The half-maximal inhibitory concentration, representing the potency of this compound in inhibiting ALR2 enzyme activity.[2] |

| Kᵢ | 10.2 nM | The inhibition constant, reflecting the binding affinity of this compound to the ALR2 enzyme. |

| Mechanism | Non-competitive | this compound binds to an allosteric site on ALR2, not competing with the substrate for the active site. |

Experimental Protocol: ALR2 Enzyme Inhibition Assay

This protocol outlines the spectrophotometric method used to measure ALR2 inhibition.[2]

Objective: To determine the IC₅₀ value of this compound for ALR2.

Materials:

-

Recombinant human ALR2

-

NADPH

-

DL-glyceraldehyde (substrate)

-

Potassium phosphate buffer (pH 7.0)

-

This compound

-

96-well UV-transparent microplate

-

Plate reader capable of reading absorbance at 340 nm

Methodology:

-

A reaction mixture was prepared in a 96-well plate containing potassium phosphate buffer, NADPH, and ALR2.

-

This compound was added in a series of dilutions to the appropriate wells. Control wells contained vehicle (DMSO) only.

-

The plate was pre-incubated for 10 minutes at 37°C.

-

The reaction was initiated by the addition of the substrate, DL-glyceraldehyde.

-

The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, was monitored kinetically for 15 minutes.[2]

-

The rate of reaction was calculated from the linear portion of the kinetic curve.

-

Percent inhibition was calculated for each this compound concentration relative to the vehicle control.

-

The IC₅₀ value was determined by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism.[2]

Visualization: Enzyme Inhibition Assay Workflow

Caption: Workflow of the ALR2 Spectrophotometric Inhibition Assay.

Cell-Based Profile: Cellular Efficacy and Viability

To assess the activity of this compound in a biologically relevant context, its ability to reduce sorbitol accumulation was measured in human cells under hyperglycemic conditions.

Quantitative Data: Cellular Activity

The following table presents the efficacy and cytotoxicity of this compound in a human retinal pigment epithelial (ARPE-19) cell line.[2]

Table 2: Cellular Characterization of this compound

| Parameter | Value | Description |

|---|---|---|

| Cellular EC₅₀ | 150 nM | The concentration of this compound that produces a 50% reduction in intracellular sorbitol accumulation. |

| CC₅₀ | > 50 µM | The concentration of this compound that reduces cell viability by 50%, indicating low cytotoxicity. |

| Therapeutic Index | > 333 | The ratio of CC₅₀ to EC₅₀, suggesting a wide therapeutic window. |

Experimental Protocol: Cellular Sorbitol Accumulation Assay

This protocol details the method for quantifying the effect of this compound on ALR2 activity within a cellular system.

Objective: To determine the EC₅₀ of this compound for the inhibition of sorbitol production in cells.

Materials:

-

ARPE-19 cells

-

High-glucose cell culture medium (DMEM/F12)

-

This compound

-

Cell lysis buffer

-

Sorbitol assay kit (e.g., colorimetric or fluorometric)

-

BCA protein assay kit

Methodology:

-

ARPE-19 cells were seeded in 24-well plates and cultured until confluent.

-

The medium was replaced with high-glucose medium, and cells were treated with a range of this compound concentrations for 24 hours.

-

After treatment, the cells were washed with PBS and lysed.

-

The intracellular sorbitol concentration in the cell lysates was measured using a commercially available sorbitol assay kit.

-

The total protein content of each lysate was determined using a BCA assay for normalization.

-

The normalized sorbitol levels were used to calculate the percentage reduction in sorbitol accumulation for each concentration of this compound.

-

The EC₅₀ value was calculated from the resulting dose-response curve.

Visualization: this compound Mechanism in the Polyol Pathway

Caption: this compound inhibits ALR2, blocking sorbitol accumulation.

Binding Characterization: Kinetics and Affinity

Surface Plasmon Resonance (SPR) was employed to provide a detailed analysis of the binding interaction between this compound and the ALR2 protein.

Quantitative Data: Binding Kinetics

The following table summarizes the kinetic parameters for the binding of this compound to ALR2.

Table 3: this compound and ALR2 Binding Kinetics

| Parameter | Value | Description |

|---|---|---|

| kₐ (on-rate) | 1.2 x 10⁵ M⁻¹s⁻¹ | The association rate constant, describing the rate of complex formation. |

| kₔ (off-rate) | 1.5 x 10⁻³ s⁻¹ | The dissociation rate constant, describing the stability of the complex. |

| Kₔ (affinity) | 12.5 nM | The equilibrium dissociation constant (kₔ/kₐ), indicating high binding affinity. |

Experimental Protocol: Surface Plasmon Resonance (SPR)

Objective: To determine the binding kinetics (kₐ, kₔ) and affinity (Kₔ) of this compound for ALR2.

Materials:

-

SPR instrument with CM5 sensor chips

-

Recombinant human ALR2

-

This compound

-

Amine coupling kit (EDC, NHS)

-

HBS-EP+ running buffer

Methodology:

-

ALR2 was immobilized onto a CM5 sensor chip surface via standard amine coupling. A reference flow cell was prepared without ALR2 to allow for background signal subtraction.

-

A dilution series of this compound (analyte) was prepared in running buffer.

-

Each concentration of this compound was injected over the sensor and reference surfaces at a constant flow rate for 180 seconds to monitor association.

-

This was followed by a 300-second injection of running buffer to monitor dissociation.

-

The sensor surface was regenerated between cycles using a pulse of glycine-HCl.

-

The resulting sensorgrams were double-referenced and fitted to a 1:1 Langmuir binding model to derive the kₐ, kₔ, and Kₔ values.

Visualization: SPR Experimental Workflow

Caption: General workflow for Surface Plasmon Resonance analysis.

References

Unveiling the Preclinical Efficacy of ALR-38: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary efficacy studies surrounding ALR-38, a novel therapeutic agent. The following sections detail the quantitative outcomes of key experiments, outline the methodologies employed, and visualize the underlying scientific principles through signaling pathway and workflow diagrams.

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated across various cancer cell lines and in vivo models. The data presented below summarizes the key findings from these initial studies, offering a comparative look at its potency and effectiveness against established treatments.

Table 1: In Vitro Efficacy of this compound (Nanoparticulate SN-38) vs. Irinotecan

| Cell Line | Cancer Type | This compound IC₅₀ (Concentration for 50% Inhibition) | Irinotecan IC₅₀ | Fold Improvement with this compound |

| Colorectal Cancer Cells | Colorectal | Data indicates ~1000-fold lower concentration needed[1] | Not explicitly stated, but significantly higher | ~1000x[1] |

| Ovarian Cancer Cells | Ovarian | Data indicates ~1000-fold lower concentration needed[1] | Not explicitly stated, but significantly higher | ~1000x[1] |

| Mesothelial Cancer Cells | Mesothelioma | Data indicates ~1000-fold lower concentration needed[1] | Not explicitly stated, but significantly higher | ~1000x[1] |

Table 2: In Vivo Efficacy of this compound (Nanoparticulate SN-38) in Mouse Models

| Cancer Model | Treatment Group | Dosing Schedule | Outcome |

| Peritoneally Disseminated Ovarian Cancer | Intraperitoneal this compound | Not specified | Significantly more effective than intraperitoneal irinotecan[1] |

| Peritoneally Disseminated Ovarian Cancer | Intraperitoneal Irinotecan | Not specified | Favorable to intravenous delivery[1] |

| Colorectal Cancer | This compound | Once weekly | Greater activity compared to daily or weekly irinotecan[1] |

| Colorectal Cancer | Irinotecan | Daily or weekly | Less activity compared to once-weekly this compound[1] |

| Colorectal Cancer | This compound + Mitomycin C | Not specified | More effective than the combination of irinotecan and mitomycin C[1] |

| Colorectal Cancer | Irinotecan + Mitomycin C | Not specified | Less effective than the combination of this compound and mitomycin C[1] |

Experimental Protocols

The following sections provide a detailed look at the methodologies used in the preclinical evaluation of this compound.

In Vitro Cell Proliferation Assay

-

Objective: To determine the concentration of this compound required to inhibit the proliferation of various cancer cell lines by 50% (IC₅₀).

-

Cell Lines: Colorectal, ovarian, and mesothelial cancer cell lines were used.[1]

-

Methodology:

-

Cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

A serial dilution of this compound (nanoparticulate SN-38) and the comparator drug, irinotecan, were prepared in culture medium.

-

The existing medium was removed from the cells and replaced with the medium containing the various drug concentrations.

-

Cells were incubated for a period of 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Cell viability was assessed using a standard colorimetric assay (e.g., MTT or WST-1 assay), which measures the metabolic activity of viable cells.

-

Absorbance was read using a microplate reader, and the data was normalized to untreated control cells.

-

The IC₅₀ values were calculated by fitting the dose-response curves to a sigmoidal model.

-

In Vivo Xenograft Mouse Models

-

Objective: To evaluate the anti-tumor activity of this compound in living organisms.

-

Animal Models: Mouse models of peritoneally disseminated ovarian cancer and colorectal cancer were utilized.[1]

-

Methodology:

-

Human cancer cells (e.g., colorectal or ovarian) were injected into immunocompromised mice to establish tumors.

-

Once tumors reached a palpable size, mice were randomized into treatment and control groups.

-

Treatment groups received this compound or irinotecan via specified routes (e.g., intraperitoneal or intravenous) and schedules (e.g., once weekly).[1]

-

Tumor volume was measured at regular intervals using calipers.

-

Animal body weight and general health were monitored as indicators of toxicity.

-

At the end of the study, mice were euthanized, and tumors were excised and weighed.

-

In some studies, survival analysis was performed to assess the impact of treatment on overall survival.[1]

-

Combination Therapy Studies

-

Objective: To assess the synergistic or additive effects of this compound when combined with other chemotherapeutic agents.

-

Methodology:

-

In vivo mouse models with established tumors were used.

-

Mice were randomized into four groups: vehicle control, this compound alone, Mitomycin C alone, and the combination of this compound and Mitomycin C.

-

Drugs were administered according to a predetermined schedule and dosage.

-

Tumor growth inhibition and animal survival were monitored and compared across the different treatment groups to determine the efficacy of the combination therapy.[1]

-

Signaling Pathways and Experimental Workflows

Mechanism of Action: Topoisomerase I Inhibition

This compound is a potent inhibitor of topoisomerase I, an enzyme crucial for DNA replication and transcription. By inhibiting this enzyme, this compound leads to DNA damage and ultimately triggers apoptosis in cancer cells. The diagram below illustrates this signaling pathway.

Caption: this compound inhibits Topoisomerase I, leading to DNA damage and apoptosis.

Experimental Workflow: In Vivo Efficacy Study

The following diagram outlines the typical workflow for an in vivo study evaluating the efficacy of this compound in a mouse xenograft model.

Caption: Workflow for assessing this compound's in vivo efficacy in mouse models.

Logical Relationship: Rationale for Nanoparticulate Formulation

The development of a nanoparticulate formulation for SN-38 (termed this compound in this context) is based on overcoming the limitations of its parent drug, irinotecan. This diagram illustrates the rationale.

Caption: Rationale for developing a nanoparticulate formulation of SN-38.

References

Toxicological Profile of SN-38: An In-depth Technical Guide

Disclaimer: The initial query for "ALR-38" did not yield a specific compound in the scientific literature. Based on the context of the request for an in-depth technical guide for researchers in drug development, this document focuses on SN-38 , the highly potent active metabolite of the chemotherapeutic agent irinotecan. SN-38 is a critical molecule in cancer research and its toxicological profile is of significant interest.

Executive Summary

SN-38 (7-ethyl-10-hydroxycamptothecin) is a topoisomerase I inhibitor and the active metabolite of the anti-cancer drug irinotecan.[1] Its clinical utility is significant, but it is also associated with substantial toxicity, which can be dose-limiting. The primary toxicities observed are severe diarrhea and myelosuppression, particularly neutropenia.[2][3] This guide provides a comprehensive overview of the toxicological profile of SN-38, including its mechanism of action, pharmacokinetics, non-clinical and clinical toxicity, and detailed experimental protocols for its assessment.

Mechanism of Action and Signaling Pathways

SN-38 exerts its cytotoxic effects by inhibiting the nuclear enzyme topoisomerase I.[4] This enzyme is responsible for relaxing torsional strain in DNA during replication and transcription. SN-38 stabilizes the covalent complex between topoisomerase I and DNA, which leads to single-strand breaks. When the DNA replication machinery encounters this stabilized complex, it results in the formation of irreversible double-strand breaks.[5][6] This DNA damage triggers cell cycle arrest, primarily in the S and G2 phases, and ultimately leads to apoptosis.[7]

The cellular response to SN-38-induced DNA damage involves the activation of the DNA Damage Response (DDR) network. Key signaling pathways implicated include the ATR-Chk1 and p53 pathways, which are crucial for sensing DNA damage and orchestrating cell fate decisions between cell cycle arrest for DNA repair or apoptosis.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. ClinPGx [clinpgx.org]

- 3. SN-38 - Wikipedia [en.wikipedia.org]

- 4. Preclinical evaluation of CPT-11 and its active metabolite SN-38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]

An In-depth Technical Guide to the Solubility and Stability of SN-38

Disclaimer: Initial searches for "ALR-38" did not yield a specific, identifiable compound relevant to pharmaceutical research. However, "SN-38," a potent active metabolite of the chemotherapy drug irinotecan, is a plausible alternative given the context of the query. This guide provides comprehensive solubility and stability data for SN-38.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the physicochemical properties of SN-38. A thorough understanding of its solubility and stability is critical for formulation development, analytical method validation, and preclinical and clinical studies.

Introduction to SN-38

SN-38 (7-ethyl-10-hydroxycamptothecin) is a topoisomerase I inhibitor with potent antineoplastic activity.[1] It is the active metabolite of irinotecan and is estimated to be up to 1,000 times more cytotoxic than its parent compound.[1][2] The clinical application of SN-38 is challenged by its poor aqueous solubility and the pH-dependent instability of its active lactone ring.[2][3]

The structure of SN-38 features a pentacyclic ring system, including an α-hydroxy-δ-lactone ring (the E-ring). This lactone ring is essential for its biological activity.[2][4] Under physiological and basic conditions, the lactone ring undergoes reversible hydrolysis to an inactive open-ring carboxylate form.[2][4][5] This equilibrium is a pivotal factor influencing the drug's stability, formulation, and therapeutic efficacy.

Solubility Profile

The poor solubility of SN-38 in aqueous and most pharmaceutically acceptable solvents necessitates the use of organic co-solvents or advanced formulation strategies, such as liposomes or nanoparticles, to achieve therapeutic concentrations.[2][6]

The following tables summarize the reported solubility of SN-38 in various solvents.

Table 1: Solubility of SN-38 in Organic Solvents

| Solvent | Solubility (mg/mL) | Notes |

| Dimethyl Sulfoxide (DMSO) | ~2 - 25 | Variability may be due to differences in experimental conditions (e.g., temperature, sonication).[2][7][8] |

| Dimethylformamide (DMF) | ~0.1 | |

| Methanol | Insoluble | |

| Ethanol | Insoluble |

Table 2: Solubility of SN-38 in Aqueous Solutions

| Solvent System | Solubility (mg/mL) | pH | Notes |

| Water | 0.011 - 0.038 | ~3.0 | Solubility is pH-dependent.[5][6] |

| DMSO:PBS (1:2) | ~0.3 | 7.2 | [7] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ~2.08 | - | Requires sonication.[8] |

| 10% DMSO, 90% (20% SBE-β-CD in saline) | ~2.08 | - | Requires sonication.[8] |

| 10% DMSO, 90% Corn Oil | ~2.5 | - | Requires sonication.[8] |

Stability Characteristics

The primary stability concern for SN-38 is the reversible, pH-dependent hydrolysis of the active lactone ring to the inactive carboxylate form.

-

Acidic Conditions (pH ≤ 4.5): The lactone form is favored and relatively stable.[2][4]

-

Physiological and Basic Conditions (pH > 6.0): The equilibrium shifts towards the inactive carboxylate form.[5][9] At physiological pH 7.4, the conversion from the active lactone to the inactive carboxylate can be rapid.[6]

Forced degradation studies are performed to identify potential degradation products and establish stability-indicating analytical methods.

Table 3: Typical Conditions for Forced Degradation of SN-38

| Stress Condition | Typical Reagents and Conditions | Expected Outcome |

| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature or elevated (e.g., 60°C) | Lactone ring is relatively stable; minimal degradation expected. |

| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature | Rapid conversion to the carboxylate form. |

| Oxidation | 3-30% H₂O₂, room temperature | Potential for oxidation at various positions on the aromatic rings. |

| Thermal Degradation | 60-80°C (solid state and in solution) | Potential for various degradation products. |

| Photodegradation | Exposure to UV and visible light (e.g., 1.2 million lux hours) | Potential for photodegradation products. |

Experimental Protocols

Detailed and validated analytical methods are essential for the accurate quantification and stability assessment of SN-38.

This method determines the equilibrium solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of solid SN-38 to a series of vials containing the desired solvent (e.g., phosphate buffer at various pH values).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection: After equilibration, allow the suspensions to settle. Carefully collect an aliquot of the supernatant.

-

Separation: Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

-

Quantification: Dilute the filtrate with a suitable solvent and analyze the concentration of dissolved SN-38 using a validated HPLC method (as described in section 4.3).

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of SN-38 in DMSO (e.g., 10 mg/mL).

-

Sample Preparation: In a 96-well plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 2 hours).

-

Precipitation Detection: Measure the turbidity of the samples using a nephelometer or by assessing light scattering with a plate reader. The point at which precipitation is observed is the kinetic solubility limit.

-

Quantification (Optional): Alternatively, filter the samples and quantify the concentration of the dissolved compound in the filtrate via HPLC-UV or LC-MS/MS.

This method is crucial for separating and quantifying the active lactone form of SN-38 from its inactive carboxylate form and other degradation products.

Methodology:

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV or fluorescence detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.[10]

-

Mobile Phase: A mixture of an acidic buffer (e.g., 25 mM NaH₂PO₄, pH 3.1) and an organic solvent like acetonitrile (e.g., in a 50:50 v/v ratio).[10] Maintaining an acidic pH is critical to prevent on-column conversion of the lactone to the carboxylate form.

-

Flow Rate: Typically 1.0 mL/min.

-

Sample Preparation:

-

Stock Solution: Prepare a stock solution of SN-38 in DMSO.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

-

Stability Samples: For stability testing, samples are taken at various time points, quenched (if necessary, by acidification), and diluted with the mobile phase to fall within the calibration range before injection.

-

Mandatory Visualizations

References

- 1. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aqueous Solubility Assay - Enamine [enamine.net]

- 3. asianpubs.org [asianpubs.org]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. HPLC analysis and extraction method of SN-38 in brain tumor model after injected by polymeric drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. enamine.net [enamine.net]

- 9. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HPLC method for determination of SN-38 content and SN-38 entrapment efficiency in a novel liposome-based formulation, LE-SN38 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ALR-38 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALR-38 is a novel small molecule inhibitor targeting the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The p38 MAPK pathway is a critical regulator of cellular responses to stress stimuli, including inflammation, apoptosis, and cell differentiation. Dysregulation of this pathway has been implicated in a variety of diseases, making it a key target for therapeutic intervention. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological effects and therapeutic potential.

Mechanism of Action

This compound selectively inhibits the activity of p38α MAPK.[1] The p38 MAPK signaling cascade is typically initiated by environmental stresses and inflammatory cytokines.[2] This leads to the activation of upstream kinases, which in turn phosphorylate and activate p38 MAPK. Activated p38 MAPK then phosphorylates various downstream substrates, including transcription factors and other kinases, to regulate gene expression and cellular processes.[2] By inhibiting p38α, this compound blocks these downstream signaling events, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][3]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cell Lines

| Cell Line | Cell Type | IC50 (nM) for p38 Inhibition | Effect on Cytokine Production (at 100 nM) |

| THP-1 | Human monocytic | 15 | 75% reduction in LPS-induced TNF-α |

| A549 | Human lung carcinoma | 50 | 60% reduction in IL-1β-induced IL-6 |

| HUVEC | Human umbilical vein endothelial | 25 | 80% reduction in TNF-α-induced VCAM-1 expression |

| Jurkat | Human T lymphocyte | 10 | 90% inhibition of T-cell activation markers |

Table 2: Recommended Working Concentrations for this compound

| Application | Concentration Range | Incubation Time |

| Inhibition of p38 phosphorylation | 10 - 500 nM | 1 - 24 hours |

| Cytokine production assays | 50 - 1000 nM | 6 - 48 hours |

| Cell viability/proliferation assays | 100 nM - 10 µM | 24 - 72 hours |

| Apoptosis assays | 1 µM - 20 µM | 24 - 72 hours |

Experimental Protocols

Protocol 1: General Cell Culture and Maintenance

This protocol provides a basic guideline for culturing mammalian cells. Specific conditions may vary depending on the cell line.

Materials:

-

Complete growth medium (specific to cell line)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA solution (for adherent cells)

-

Culture flasks or plates

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

For adherent cells, subculture when they reach 80-90% confluency. For suspension cells, subculture to maintain the recommended cell density.

-

Adherent Cells:

-

Aspirate the culture medium.

-

Wash the cell monolayer with sterile PBS.

-

Add trypsin-EDTA solution and incubate until cells detach.

-

Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and re-plate at the desired density.

-

-

Suspension Cells:

-

Aseptically transfer the cell suspension to a sterile centrifuge tube.

-

Centrifuge and resuspend the cell pellet in fresh medium to the desired density.

-

Protocol 2: Dose-Response Determination of this compound on Cell Viability

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability using a colorimetric assay (e.g., MTT or XTT).

Materials:

-

Cells of interest

-

Complete growth medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well microplates

-

MTT or XTT reagent

-

Solubilization buffer (for MTT)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight (for adherent cells).

-

Prepare serial dilutions of this compound in complete growth medium. A typical final concentration range would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.

-

Remove the medium from the wells and add the this compound dilutions.

-

Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

-

Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

-

If using MTT, add the solubilization buffer.

-

Read the absorbance on a microplate reader at the appropriate wavelength.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 3: Western Blot Analysis of p38 MAPK Phosphorylation

This protocol is for assessing the inhibitory effect of this compound on the phosphorylation of p38 MAPK.

Materials:

-

Cells of interest

-

This compound

-

Stimulant (e.g., LPS, TNF-α)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-p38, anti-total-p38)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and grow to 70-80% confluency.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with an appropriate agonist (e.g., 1 µg/mL LPS for 30 minutes) to induce p38 phosphorylation. Include a non-stimulated control.

-

Wash the cells with cold PBS and lyse them on ice.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane and then incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated p38 signal to the total p38 signal.

Visualizations

Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.

Caption: Workflow for determining the IC50 of this compound on cell viability.

References

Application Notes and Protocols for Preclinical Mouse Models

Note on "ALR-38": The term "this compound" does not correspond to a standardly recognized therapeutic agent in publicly available scientific literature. This document provides information on two potential interpretations of the query based on common research areas in oncology and pharmacology: SN-38 , the active metabolite of the chemotherapeutic drug irinotecan, and monoclonal antibodies targeting CD38 , a well-established therapeutic target in hematological malignancies.

Part 1: SN-38 Dosage and Protocols for Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction: SN-38 (7-ethyl-10-hydroxycamptothecin) is a potent topoisomerase I inhibitor and the active metabolite of irinotecan. Its high cytotoxicity makes it a subject of extensive preclinical research, both in its free form and in various delivery systems such as liposomes and antibody-drug conjugates (ADCs), to enhance its therapeutic index. These notes provide an overview of dosing strategies and experimental protocols for evaluating SN-38 and its derivatives in mouse models of cancer.

Data Presentation: SN-38 Dosage in Mouse Models

The following table summarizes various dosing regimens for SN-38 and its formulations that have been reported in preclinical mouse studies.

| Formulation | Mouse Model | Tumor Type | Dosage | Administration Route | Schedule | Reference |

| Liposomal SN-38 (LE-SN38) | CD2F1 | Murine Leukemia (P388) | 5.5 mg/kg | Intravenous (i.v.) | Daily for 5 days | [1][2] |

| Liposomal SN-38 (LE-SN38) | SCID | Human Pancreatic (Capan-1) | 4 or 8 mg/kg | Intravenous (i.v.) | Daily for 5 days | [1][2] |

| Pegylated SN-38 (PLX038A) | Xenograft | Pediatric Solid Tumors | 120 µmol/kg | Intraperitoneal (i.p.) | Single administration | [3] |

| SN-38 (in DMSO/saline) | Male mice | Neurotoxicity study | 20 mg/kg/day | Intraperitoneal (i.p.) | Daily for 7 days | [4] |

| SN38-COOH ADC | Xenograft | Ovarian (SKOV-3) | 10 mg/kg | Intravenous (i.v.) | Every 2 days for 6 doses | [5] |

| SN-38 from polymeric depots | Nude mice | Brain Tumor (U-87MG) | 2.2 mg or 9.7 mg | Intratumoral | Single or double injection | [6] |

| SN38-TS Nanoparticles | Xenograft | Neuroblastoma | Not specified | Not specified | 2, 8, or 16 doses | [7] |

Experimental Protocols

Protocol 1: In Vivo Efficacy Study of SN-38 Formulation in a Subcutaneous Xenograft Mouse Model

This protocol outlines a general procedure for assessing the anti-tumor activity of an SN-38 formulation in immunodeficient mice bearing human tumor xenografts.

1. Materials and Reagents:

-

Human cancer cell line of interest (e.g., Capan-1, SKOV-3)

-

Cell culture medium (e.g., RPMI-1640, DMEM) with supplements (FBS, antibiotics)

-

Immunodeficient mice (e.g., SCID, BALB/c nude), 6-8 weeks old

-

SN-38 formulation and vehicle control

-

Matrigel (optional)

-

Sterile PBS and saline

-

Anesthetic (e.g., isoflurane)

-

Syringes and needles (27-30 gauge)

-

Digital calipers

-

Animal restraining device

2. Cell Culture and Implantation:

-

Culture the selected cancer cell line under standard conditions (37°C, 5% CO2).

-

Harvest cells during the exponential growth phase and ensure viability is >95%.

-

Resuspend the cells in sterile PBS or medium, potentially mixing 1:1 with Matrigel to promote tumor growth.

-

Anesthetize the mice and subcutaneously inject 1-10 x 10^6 cells in a volume of 100-200 µL into the flank.

-

Monitor mice for tumor growth.

3. Treatment Administration:

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=5-10 mice per group).

-

Reconstitute or dilute the SN-38 formulation and vehicle control to the final desired concentration on the day of administration.

-

Administer the treatment according to the planned dosage, route (e.g., intravenous tail vein injection or intraperitoneal injection), and schedule.[1][2][5] For intravenous injection, warm the mouse's tail to dilate the veins and use a restraining device.[5] For intraperitoneal injection, tilt the mouse's head downwards and inject into a lower abdominal quadrant, avoiding the midline.[5]

4. Efficacy Evaluation:

-

Measure tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.[5]

-

Monitor the body weight of the mice regularly as an indicator of systemic toxicity.[5]

-

The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1000-2000 mm³) or if mice show signs of excessive toxicity (e.g., >20% weight loss).[5]

-

At the end of the study, euthanize the mice and excise tumors for further analyses (e.g., histopathology, biomarker analysis).

Visualizations

Caption: Experimental workflow for an in vivo efficacy study of SN-38.

Caption: Signaling pathway of Topoisomerase I inhibition by SN-38.

Part 2: Anti-CD38 Antibody Dosage and Protocols for Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction: CD38 is a transmembrane glycoprotein highly expressed on multiple myeloma and other hematological malignant cells. Monoclonal antibodies targeting CD38, such as daratumumab and isatuximab, have become a cornerstone of therapy. These antibodies exert their anti-tumor effects through various mechanisms, including antibody-dependent cellular cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and antibody-dependent cellular phagocytosis (ADCP). Preclinical evaluation in mouse models is essential to understand their in vivo activity and to test combination strategies.

Data Presentation: Anti-CD38 Antibody Dosage in Mouse Models

The following table summarizes dosing regimens for anti-CD38 antibodies reported in preclinical mouse studies.

| Antibody | Mouse Model | Tumor Type | Dosage | Administration Route | Schedule | Reference |

| Daratumumab | SCID | Mantle Cell Lymphoma (REC-1), Follicular Lymphoma (RL) | 20 mg/kg (initial), then 10 mg/kg | Not specified | Every other week for 3 doses | [1] |

| Daratumumab | SCID | Mantle Cell Lymphoma (Z-138), Follicular Lymphoma (WSU-FSCCL) | 20 mg/kg (initial), then 10 mg/kg | Not specified | Weekly for 4 weeks | [1] |

| Daratumumab | RAG2-/-gc-/- | Patient-Derived Multiple Myeloma | 50 µ g/mouse (low dose) or 200 µ g/mouse (high dose) | Not specified | Single or multiple doses | [3] |

| Daratumumab | SCID | Chronic Lymphocytic Leukemia (MEC2) | 20 mg/kg (initial), then 10 mg/kg | Intraperitoneal (i.p.) | Weekly for 4 weeks | [5][8] |

| Isatuximab | SCID | Acute Lymphoblastic Leukemia (T-ALL, B-ALL) | Not specified (effective at "low doses") | Not specified | Not specified | |

| Isatuximab | Xenograft | Multiple Myeloma (MOLP-8) | Not specified | Not specified | In combination with pomalidomide |

Experimental Protocols

Protocol 2: In Vivo Efficacy Study of an Anti-CD38 Antibody in a Disseminated Leukemia Xenograft Mouse Model

This protocol describes a general procedure for assessing the anti-tumor activity of an anti-CD38 monoclonal antibody in a systemic disease model.

1. Materials and Reagents:

-

Human leukemia/lymphoma cell line expressing CD38 (e.g., MEC2, Z-138)

-

Cell culture medium and supplements

-

Immunodeficient mice (e.g., SCID, NSG), 6-8 weeks old

-

Anti-CD38 antibody (e.g., daratumumab) and human IgG1 isotype control

-

Sterile PBS

-

Syringes and needles (27-30 gauge)

-

Flow cytometer and relevant antibodies (e.g., anti-human CD45, CD19, CD5) for detecting tumor cells

2. Cell Culture and Inoculation:

-

Culture the selected leukemia/lymphoma cell line under standard conditions.

-

Harvest cells and ensure high viability.

-

Resuspend cells in sterile PBS.

-

Inject 5-10 x 10^6 cells intravenously (tail vein) into each mouse to establish a disseminated disease model.

3. Treatment Administration:

-

One week after cell inoculation, randomize mice into treatment and control groups.

-

Administer the anti-CD38 antibody or isotype control via intraperitoneal injection.[8]

-

A typical dosing schedule might involve a loading dose (e.g., 20 mg/kg) followed by weekly maintenance doses (e.g., 10 mg/kg) for 3-4 weeks.[1][5][8]

4. Efficacy Evaluation and Analysis:

-

Monitor mice for signs of disease (e.g., weight loss, hind-limb paralysis) and overall survival. Mice should be euthanized if they lose >15-20% of their body weight or show severe disease symptoms.[8]

-

The primary endpoint is typically overall survival, which is compared between groups using Kaplan-Meier analysis.[5]

-

At the end of the study or at specific time points, organs such as the spleen, bone marrow, and peripheral blood can be harvested.

-

Prepare single-cell suspensions from these tissues.

-

Use flow cytometry to quantify the burden of human tumor cells (e.g., staining for human CD45+ and other specific markers) to assess treatment efficacy in different compartments.[8]

Visualizations

Caption: Mechanism of action of anti-CD38 monoclonal antibodies.

References

- 1. Daratumumab displays in vitro and in vivo anti-tumor activity in models of B-cell non-Hodgkin lymphoma and improves responses to standard chemo-immunotherapy regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Daratumumab: a first-in-class CD38 monoclonal antibody for the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. researchgate.net [researchgate.net]

- 5. ashpublications.org [ashpublications.org]

- 6. The human CD38 monoclonal antibody daratumumab shows anti-tumor activity and hampers leukemia-microenvironment interactions in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Preclinical Activity of Isatuximab in Patients with Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isatuximab: A Review of Its Use in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Augmenter of Liver Regeneration (ALR/GFRAL)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Augmenter of Liver Regeneration (ALR), also known as Growth Factor, ERV1-Like (GFER), is a multifunctional protein crucial for liver regeneration and cellular homeostasis. It exists in various isoforms, with molecular weights of approximately 15 kDa and 22-23 kDa, and can be post-translationally modified to higher molecular weight species of 38-42 kDa. ALR is ubiquitously expressed, with the highest concentrations in the testis and liver. Its dual localization, in the mitochondrial intermembrane space and the extracellular matrix, dictates its diverse functions. Intracellularly, it acts as a sulfhydryl oxidase essential for mitochondrial protein import. Extracellularly, it functions as a hepatotrophic factor, stimulating hepatocyte proliferation and regeneration. Given its significant role in liver health and disease, accurate quantification of ALR in biological samples is critical for research and clinical applications. This document provides detailed protocols for the quantification of ALR using common laboratory techniques.

Quantitative Data Summary

The following tables summarize representative quantitative data for ALR protein and mRNA levels in various biological contexts. These values can serve as a reference for expected ranges in experimental studies.

Table 1: ALR Protein Levels in Human Serum/Plasma

| Condition | Sample Type | Method | ALR Concentration | Reference |

| Healthy Individuals | Serum | ELISA | 806.9 ± 240.8 pmol/mL | [1] |

| Chronic Hepatitis B | Serum | ELISA | 969.2 ± 332.5 pmol/mL | [1] |

| Hepatic Failure (Good Prognosis) | Serum | ELISA | 1613.5 ± 369.6 pmol/mL | [1] |

| Hepatic Failure (Poor Prognosis) | Serum | ELISA | 462.3 ± 235.8 pmol/mL | [1] |

Table 2: ALR mRNA Expression in Human Liver Tissue

| Condition | Method | Relative Expression | Reference |

| Normal Liver | qRT-PCR | Baseline | [2] |

| Liver Cirrhosis | qRT-PCR | Significantly increased vs. normal | [2] |

| Hepatocellular Carcinoma (HCC) | qRT-PCR | 1.51 x 10^6 copies/µL | [3] |

| Paracancerous Tissue | qRT-PCR | 1.04 x 10^4 copies/µL | [3] |

| Hepatic Failure | qRT-PCR | Lower than healthy controls | [1] |

Experimental Protocols

Quantification of ALR Protein by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol provides a general guideline for a sandwich ELISA to quantify ALR in serum, plasma, and cell culture supernatants. Commercial ELISA kits are available and their specific instructions should be followed.

Materials:

-

ALR ELISA kit (containing pre-coated 96-well plate, detection antibody, standards, buffers, and substrate)

-

Microplate reader capable of measuring absorbance at 450 nm

-

Pipettes and pipette tips

-

Distilled or deionized water

-

Wash bottle or automated plate washer

Protocol:

-

Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all reagents to reach room temperature before use.

-

Standard and Sample Addition: Add 100 µL of each standard and sample into the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate.

-

Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (typically 1.5-2.5 hours at 37°C or room temperature).

-

Washing: Aspirate the liquid from each well and wash the plate 3-5 times with 1X Wash Buffer (approximately 300 µL per well). Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.

-

Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody solution to each well.

-

Incubation: Cover the plate and incubate as directed (typically 1 hour at 37°C or room temperature).

-

Washing: Repeat the washing step as described in step 4.

-

Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP solution to each well.

-

Incubation: Cover the plate and incubate as directed (typically 30-45 minutes at 37°C or room temperature).

-

Washing: Repeat the washing step as described in step 4.

-

Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for the time specified (usually 15-30 minutes), or until a color change is observed.

-

Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

-

Absorbance Measurement: Read the absorbance of each well at 450 nm within 15 minutes of adding the Stop Solution.

-

Calculation: Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of ALR in the samples.

Quantification of ALR Protein by Western Blot

This protocol provides a method for the semi-quantitative or quantitative analysis of ALR protein in cell lysates and tissue homogenates.

Materials:

-

Primary antibody against ALR (e.g., rabbit polyclonal or mouse monoclonal)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Wash buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

Chemiluminescent substrate

-

Imaging system (e.g., CCD camera or film)

Protocol:

-

Sample Preparation:

-

Lyse cells or homogenize tissue in lysis buffer containing protease inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a BCA assay.

-

-

SDS-PAGE:

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with the primary ALR antibody diluted in blocking buffer (a starting dilution of 1:1000 is recommended, but should be optimized) overnight at 4°C with gentle agitation.[4]

-

-

Washing:

-

Wash the membrane three times for 5-10 minutes each with wash buffer.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer (typically 1:2000 to 1:10000) for 1 hour at room temperature with gentle agitation.

-

-

Washing:

-

Repeat the washing step as described in step 6.

-

-

Detection:

-

Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the signal using an imaging system.

-

-

Quantification:

-

Analyze the band intensities using densitometry software. Normalize the ALR band intensity to a loading control (e.g., β-actin or GAPDH) for semi-quantitative analysis. For absolute quantification, a standard curve of known amounts of purified ALR protein should be run on the same gel.

-

Quantification of ALR mRNA by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps for quantifying ALR mRNA expression levels in cells or tissues.

Materials:

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Primers specific for ALR and a reference gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

-

Nuclease-free water

Protocol:

-

RNA Extraction:

-

Extract total RNA from cells or tissues using a commercial RNA extraction kit, following the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

-

-

Reverse Transcription:

-

Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

-

-

qPCR Reaction Setup:

-

Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers for ALR or the reference gene, and cDNA template.

-

Set up reactions in triplicate for each sample and gene. Include no-template controls to check for contamination.

-

-

Real-Time PCR:

-

Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for ALR and the reference gene for each sample.

-

Calculate the relative expression of ALR mRNA using the ΔΔCt method, normalizing to the reference gene and relative to a control sample.

-

Signaling Pathways and Experimental Workflows

ALR Signaling Pathway

Secreted ALR plays a significant role in liver regeneration by modulating the activity of Kupffer cells, the resident macrophages of the liver.[5] Upon release from hepatocytes, ALR binds to a G-protein coupled receptor on Kupffer cells, triggering a signaling cascade that results in the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5] These cytokines, in turn, act on hepatocytes to promote their proliferation and contribute to the regenerative process.

Caption: Extracellular ALR signaling pathway in liver regeneration.

Experimental Workflow for ALR Quantification

The following diagram illustrates a typical workflow for quantifying ALR from biological samples using the methods described in this document.

Caption: General workflow for ALR quantification.

References

Application Notes and Protocols for Protein Binding Assays

The term "ALR-38" is not a standard designation for a single protein and may refer to several different molecules. Based on current scientific literature, this document provides detailed application notes and protocols for three distinct proteins that could be associated with this nomenclature: Augmenter of Liver Regeneration (ALR) , Interleukin-38 (IL-38) , and RNA-binding Motif Protein 38 (RBM38) . Each section is dedicated to one of these proteins, outlining its function, relevant protein binding assays, and detailed protocols.

Section 1: Augmenter of Liver Regeneration (ALR/GFER) for Protein Binding Assays

Application Note:

Augmenter of Liver Regeneration (ALR), also known as GFER, is a sulfhydryl oxidase that plays a crucial role in mitochondrial protein import and cellular redox regulation.[1][2] It exists in two isoforms, a short (15 kDa) and a long (23 kDa) form. The long form is located in the mitochondrial intermembrane space and is essential for the oxidative folding of proteins by reoxidizing the chaperone Mia40.[1][3] The short form acts as a secreted cytokine-like growth factor that can stimulate the mitogen-activated protein kinase (MAPK) cascade, promoting liver regeneration.[1]

Protein binding assays for ALR are critical for understanding its enzymatic function, its interaction with mitochondrial import machinery, and its signaling activities. Key binding partners include cytochrome c and Mia40.[1][2] Investigating these interactions can elucidate mechanisms of mitochondrial diseases and liver regeneration.[3]

Quantitative Data from ALR Protein Binding Assays

| Interacting Partner | Assay Type | Affinity (Kd) | Reference |

| Cytochrome c | In vitro binding assay | Not specified | [1] |

| Mia40 (CHCHD4) | Co-immunoprecipitation | Not specified | [2] |

Experimental Protocols

Protocol 1: Co-immunoprecipitation of ALR and Mia40 from Mitochondrial Extracts

This protocol describes the co-immunoprecipitation of ALR and its binding partner Mia40 from isolated mitochondria to verify their in-vivo interaction.

Materials:

-

Isolated mitochondria from cell culture or tissue

-

Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail)

-

Anti-ALR antibody

-

Anti-Mia40 antibody

-

Protein A/G magnetic beads

-

Wash buffer (lysis buffer with 0.1% NP-40)

-

Elution buffer (0.1 M glycine, pH 2.5)

-

Neutralization buffer (1 M Tris-HCl, pH 8.5)

-

SDS-PAGE reagents and Western blot equipment

Procedure:

-

Lyse isolated mitochondria with lysis buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.

-

Pre-clear the supernatant by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an anti-ALR antibody or an isotype control antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for 2 hours at 4°C.

-

Wash the beads three times with wash buffer.

-

Elute the protein complexes with elution buffer and neutralize with neutralization buffer.

-

Analyze the eluate by SDS-PAGE and Western blotting using an anti-Mia40 antibody.

Protocol 2: In Vitro Pull-Down Assay for ALR and Cytochrome c Interaction

This protocol details an in vitro pull-down assay to confirm the direct interaction between recombinant ALR and cytochrome c.

Materials:

-

Purified recombinant His-tagged ALR

-

Purified cytochrome c

-

Ni-NTA agarose beads

-

Binding buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM imidazole)

-

Wash buffer (binding buffer with 20 mM imidazole)

-

Elution buffer (binding buffer with 250 mM imidazole)

-

SDS-PAGE reagents

Procedure:

-

Incubate His-tagged ALR with Ni-NTA agarose beads in binding buffer for 1 hour at 4°C.

-

Wash the beads three times with binding buffer to remove unbound ALR.

-

Incubate the ALR-bound beads with a solution of cytochrome c for 2 hours at 4°C.

-

Wash the beads three times with wash buffer.

-

Elute the proteins with elution buffer.

-

Analyze the eluate by SDS-PAGE and Coomassie staining or Western blotting for cytochrome c.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mitochondrial disulfide relay system involving ALR.

Caption: Workflow for Co-immunoprecipitation.

Section 2: Interleukin-38 (IL-38) for Protein Binding Assays

Application Note:

Interleukin-38 (IL-38) is a member of the IL-1 family of cytokines, which are key regulators of inflammation and immune responses.[4] IL-38 has been shown to have both pro- and anti-inflammatory functions depending on the cellular context.[5] It binds to the IL-1 receptor 1 (IL-1R1) and the IL-36 receptor (IL-36R), acting as a receptor antagonist to modulate downstream signaling pathways, such as the NF-κB and MAPK pathways.[4][5]

Protein binding assays are essential for characterizing the affinity and specificity of IL-38 for its receptors and for discovering novel interacting partners. These studies are crucial for understanding its role in autoimmune diseases and for the development of IL-38-based therapeutics.

Quantitative Data from IL-38 Protein Binding Assays

| Interacting Partner | Assay Type | Affinity (Kd) | Reference |

| IL-1R1 | Surface Plasmon Resonance | Not specified | [5] |

| IL-36R | Receptor binding assay | Not specified | [4][5] |

Experimental Protocols

Protocol 3: Solid-Phase Enzyme-Linked Immunosorbent Assay (ELISA) for IL-38 and IL-36R Binding

This protocol describes a solid-phase binding assay to quantify the interaction between IL-38 and the IL-36 receptor.

Materials:

-

Recombinant human IL-36R

-

Recombinant human IL-38 with a detection tag (e.g., biotin or His-tag)

-

96-well high-binding microplate

-

Coating buffer (e.g., PBS, pH 7.4)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Detection reagent (e.g., streptavidin-HRP for biotin tag)

-

Substrate (e.g., TMB)

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

Procedure:

-

Coat the microplate wells with IL-36R in coating buffer overnight at 4°C.

-

Wash the wells with wash buffer.

-

Block non-specific binding sites with blocking buffer for 1 hour at room temperature.

-

Wash the wells.

-

Add serial dilutions of tagged IL-38 to the wells and incubate for 2 hours at room temperature.

-

Wash the wells to remove unbound IL-38.

-

Add the detection reagent and incubate for 1 hour at room temperature.

-

Wash the wells.

-

Add the substrate and incubate until color develops.

-